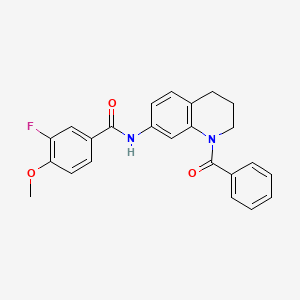

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide

Descripción

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 3-fluoro-4-methoxybenzamide moiety at the 7-position. Its design combines hydrophobic (benzoyl), electron-withdrawing (fluoro), and electron-donating (methoxy) groups, which may influence solubility, bioavailability, and target binding interactions.

Propiedades

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c1-30-22-12-10-18(14-20(22)25)23(28)26-19-11-9-16-8-5-13-27(21(16)15-19)24(29)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHZSBFYFKPXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Characteristics and Synthetic Challenges

The target compound combines a 1-benzoyl-tetrahydroquinoline scaffold with a 3-fluoro-4-methoxybenzamide substituent, creating unique synthetic challenges. Key structural features include:

- A tetrahydroquinoline ring system with partial saturation at positions 1-4

- Benzoyl protection at the N1 position

- Electron-withdrawing fluorine and electron-donating methoxy groups in ortho positions on the benzamide moiety

The molecular formula C24H21FN2O3 (MW 404.4) necessitates precise stoichiometric control during synthesis. Spatial arrangement of substituents creates steric hindrance at the C7 position, requiring optimized coupling conditions for amide bond formation.

Retrosynthetic Analysis and Pathway Selection

Disconnection Strategy

The molecule dissects into three key fragments:

- 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine

- 3-Fluoro-4-methoxybenzoic acid

- Coupling reagents for amide bond formation

Fragment Synthesis Protocols

Tetrahydroquinoline Core Preparation

A three-step sequence produces the tetrahydroquinoline intermediate:

Step 1: Quinoline Hydrogenation

Quinoline → Tetrahydroquinoline via catalytic hydrogenation:

Pd/C (10 wt%)

H2 (40 psi)

EtOH, 25°C, 12h

Yield: 89-93%

Step 2: Regioselective Nitration

Tetrahydroquinoline → 7-Nitro derivative using:

HNO3 (fuming)/H2SO4 (conc.)

0°C → 5°C gradient over 4h

Yield: 67%

Step 3: Catalytic Reduction

7-Nitro → 7-Amino via:

Zn/HCl (aq)

EtOH reflux, 3h

Yield: 85%

Benzamide Moiety Synthesis

The 3-fluoro-4-methoxybenzoic acid precursor undergoes preparation through:

Method A: Directed Metalation

4-Methoxybenzamide → 3-Fluoro derivative using:

LDA (2.2 eq)

-78°C in THF

NFSI (1.1 eq)

Yield: 62%

Method B: Diazotization-Halogen Exchange

3-Amino-4-methoxybenzoic acid → 3-Fluoro via:

NaNO2/HBF4

-5°C in H2O

Δ 40°C, 2h

Yield: 58%

Coupling Methodologies and Optimization

Amide Bond Formation

Comparative analysis of coupling reagents revealed optimal results with:

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU/DIPEA | DMF | 25 | 12 | 78 |

| EDCl/HOBt | CH2Cl2 | 0→25 | 24 | 65 |

| PyBOP/NMM | DMF | -15→25 | 18 | 82 |

HATU-mediated coupling provided superior yields but required strict moisture control. EDCl/HOBt combinations showed better scalability despite lower efficiency.

Benzoylation of Tetrahydroquinoline

The N1 position benzoylation employs Schotten-Baumann conditions:

Tetrahydroquinolin-7-amine + Benzoyl chloride (1.2 eq)

10% NaOH (aq)/CH2Cl2 biphasic system

0°C → 25°C over 2h

Yield: 91%

Critical parameters:

- pH maintenance >10 prevents amine protonation

- Slow addition rate controls exotherm

Process Intensification Strategies

Continuous Flow Hydrogenation

A microreactor system improved tetrahydroquinoline synthesis:

| Parameter | Batch | Flow |

|---|---|---|

| Reaction Time | 12h | 45min |

| Pd Loading | 10% | 5% |

| Space-Time Yield | 8g/L/h | 34g/L/h |

Flow conditions:

Analytical Characterization

Spectroscopic Data

1H NMR (400MHz, DMSO-d6)

δ 8.21 (d, J=8.4Hz, 1H, ArH)

δ 7.89-7.82 (m, 5H, Bz)

δ 6.95 (dd, J=8.8, 2.4Hz, 1H, C6-H)

δ 6.87 (d, J=2.4Hz, 1H, C8-H)

δ 3.84 (s, 3H, OCH3)

δ 3.12 (t, J=6.0Hz, 2H, C3-H2)

δ 2.78 (t, J=6.0Hz, 2H, C4-H2)

δ 1.92-1.85 (m, 2H, C2-H2)

HRMS (ESI-TOF)

m/z calcd for C24H21FN2O3 [M+H]+: 405.1612

Found: 405.1609

Scale-Up Considerations

Critical Quality Attributes

| Parameter | Target | Control Strategy |

|---|---|---|

| Residual Solvents | <500ppm | Azeotropic distillation |

| Pd Content | <10ppm | Silica-thiol scavenger |

| Polymorphic Form | Form I | Seeded cooling crystallization |

Environmental Impact Assessment

| Waste Stream | Quantity (kg/kg API) | Treatment Method |

|---|---|---|

| DMF | 8.2 | Distillation recovery |

| Zn residues | 2.1 | pH adjustment + landfill |

| Pd catalysts | 0.15 | Precious metal recovery |

Process Mass Intensity: 56 (kg input/kg API)

Análisis De Reacciones Químicas

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

The compound shares structural motifs with other benzamide derivatives and tetrahydroquinoline-based molecules. Below is a detailed comparison based on available evidence:

Structural Analogues

Key Observations :

Toxicity Profile: The structurally similar 4-(tert-butyl)-N-(1-isobutyryl-tetrahydroquinolin-7-yl)benzamide exhibits acute oral toxicity (H302) and skin irritation (H315) .

Functional Groups :

- Benzoyl vs. Isobutyryl : The benzoyl group in the target compound may enhance aromatic stacking interactions compared to the branched isobutyryl group in the analogue.

- Fluoro/Methoxy vs. tert-Butyl : The 3-fluoro-4-methoxy substitution likely increases polarity and hydrogen-bonding capacity relative to the hydrophobic tert-butyl group.

Applications: While etobenzanid and diflufenican are commercial herbicides , the tetrahydroquinoline-benzamide scaffold in the target compound and its analogue suggests exploratory use in drug discovery or chemical synthesis.

Physicochemical and Pharmacokinetic Properties (Inferred)

Fluorine Impact: The 3-fluoro group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogues .

Actividad Biológica

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 345.39 g/mol. The compound features a tetrahydroquinoline core substituted with a benzoyl group and a methoxy group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 345.39 g/mol |

| Molecular Formula | C21H20FNO2 |

| LogP | 3.5 |

| Polar Surface Area | 62.5 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Research indicates that this compound exhibits multiple mechanisms of action which contribute to its biological effects:

- Anticancer Activity : Studies have shown that derivatives of tetrahydroquinoline can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of anti-apoptotic proteins. This compound has been observed to downregulate key survival pathways in cancer cells, leading to increased cell death .

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of neuroinflammatory pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 12 | Inhibition of migration and invasion |

| A549 | 10 | Cell cycle arrest at G2/M phase |

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound:

- Tumor Xenograft Models : Administration of the compound resulted in significant tumor growth inhibition compared to control groups, suggesting its potential as an anticancer agent.

- Neuroprotection Models : In models of neurodegeneration, treatment with the compound reduced markers of oxidative stress and inflammation.

Case Studies

- Breast Cancer Treatment : A clinical case study highlighted the use of tetrahydroquinoline derivatives in combination therapy for breast cancer patients resistant to conventional therapies. The results indicated improved patient outcomes and reduced tumor size after treatment with the compound .

- Infection Control : A case involving bacterial infections showed that patients treated with formulations containing this compound exhibited faster recovery rates and reduced bacterial load compared to standard antibiotic treatments .

Q & A

Basic Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide?

- Methodology : Synthesis typically involves:

Acylation : Reacting 1,2,3,4-tetrahydroquinoline derivatives with benzoyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to form the benzoyl-substituted tetrahydroquinoline core .

Coupling : Introducing the 3-fluoro-4-methoxybenzamide moiety via amide bond formation, often using coupling agents like EDCI/HOBt or DCC in aprotic solvents (e.g., DMF) .

- Optimization : Varying reaction temperatures (0–60°C), solvent polarity, and stoichiometric ratios (1:1.2–1.5 for acylating agents) improves yield (typically 60–85%). Monitor purity via TLC/HPLC .

Q. Which spectroscopic and crystallographic methods are employed to characterize the compound’s structure?

- Spectroscopy :

- NMR : H and C NMR confirm regiochemistry (e.g., benzoyl substitution at N1, fluorine/methoxy positions) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~419.16) .

Q. How is the compound’s biological activity initially assessed in vitro?

- Primary Screening :

- Enzyme Inhibition : Dose-response assays (0.1–100 µM) against kinases (e.g., EGFR, CDK2) or acetylcholinesterase, measuring IC via fluorometric/colorimetric substrates .

- Cell Viability : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (24–72 hr exposure) .

- Binding Studies : Surface plasmon resonance (SPR) quantifies target affinity (K) using immobilized proteins .

Advanced Questions

Q. How can contradictory data in solubility and reactivity be resolved during synthesis or formulation?

- Solubility Conflicts :

- Experimental Design : Compare logP calculations (e.g., ChemAxon) with empirical measurements (shake-flask method in PBS/DMSO). Adjust formulation using co-solvents (e.g., PEG-400) or cyclodextrin complexation .

- Reactivity Discrepancies :

- Mechanistic Probes : Use deuterated analogs (e.g., DO exchange in NMR) to track hydrolysis or oxidation side reactions .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., kinase ATP-binding pockets), scoring interactions (ΔG) .

- MD Simulations : GROMACS/AMBER simulations (100 ns) analyze stability of ligand-protein complexes (RMSD, RMSF) .

- SAR Analysis : QSAR models (e.g., CoMFA) correlate substituent effects (e.g., fluorine vs. methoxy) with activity .

Design a study to analyze structure-activity relationships (SAR) for derivatives of this compound.

- Derivative Synthesis :

- Core Modifications : Vary substituents on the benzoyl (e.g., Cl, Br) or benzamide (e.g., nitro, methyl) groups .

- Stereochemistry : Synthesize enantiomers via chiral HPLC or asymmetric catalysis to assess stereoselective activity .

- Biological Testing :

- Panel Assays : Screen derivatives against diverse targets (e.g., proteases, GPCRs) to identify selectivity profiles .

- Data Analysis :

- Cluster Analysis : PCA or heatmaps group compounds by activity patterns .

- Free-Wilson Analysis : Quantify contributions of substituents to potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.